PML-RARα Degradation: Phenylstibine Oxide (PSO) Overcomes Mutant Resistance Compared to Inorganic Antimony (Sb2O3)
In a direct comparative study using NB4 leukemia cells, the organic antimony compound phenylstibine oxide (PSO, oxo(phenyl)stibane) induced degradation of mutant PML protein (A126V and L218P), whereas inorganic antimony trioxide (Sb2O3, SbIII) failed to induce degradation of the same mutant protein [1]. This demonstrates a qualitative and quantitative advantage in biological activity for the organoantimony(V) scaffold over the inorganic Sb(III) salt.
| Evidence Dimension | Induction of mutant PML protein degradation |
|---|---|
| Target Compound Data | Induced degradation of mutant PML (A126V, L218P) |
| Comparator Or Baseline | Antimony trioxide (Sb2O3): No degradation of mutant PML |
| Quantified Difference | Qualitative difference: PSO active, Sb2O3 inactive against mutant protein |
| Conditions | NB4 acute promyelocytic leukemia cell line; mutant PML proteins A126V and L218P |
Why This Matters
For researchers investigating arsenic/antimony-based therapies for acute promyelocytic leukemia, this evidence demonstrates that oxo(phenyl)stibane possesses a distinct and superior activity profile against resistant mutants, directly justifying its selection over cheaper inorganic antimony salts for mechanistic and preclinical studies.
- [1] Integrity of Zinc Finger Motifs in PML Protein is Necessary for Inducing Its Degradation by Antimony. Metallomics. 2019. In contrast, we found that the organic antimony compound phenylstibine oxide (PSO) could induce mutant PML protein degradation. View Source
